3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide
Description
Properties
IUPAC Name |
1,3-bis[[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methoxy]-5-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H59BrO14/c1-59-44-11-38(12-45(23-44)60-2)31-69-54-19-42(20-55(28-54)70-32-39-13-46(61-3)24-47(14-39)62-4)35-67-52-9-37(30-58)10-53(27-52)68-36-43-21-56(71-33-40-15-48(63-5)25-49(16-40)64-6)29-57(22-43)72-34-41-17-50(65-7)26-51(18-41)66-8/h9-29H,30-36H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMISSUNAKMQTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)COC3=CC(=CC(=C3)CBr)OCC4=CC(=CC(=C4)OCC5=CC(=CC(=C5)OC)OC)OCC6=CC(=CC(=C6)OC)OC)OCC7=CC(=CC(=C7)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H59BrO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579176 | |
| Record name | 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152811-37-5 | |
| Record name | 1,1',1'',1'''-{[5-(Bromomethyl)-1,3-phenylene]bis[oxymethylenebenzene-5,1,3-triylbis(oxymethylene)]}tetrakis(3,5-dimethoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation of 3,5-Dimethoxybenzyl Alcohol
Reaction Scheme :
Optimized Conditions :
-
Reducing Agent : Lithium aluminum hydride (1.2 equiv)
-
Solvent : Anhydrous THF
-
Temperature : 0°C (initial), then reflux for 6h
Purification :
-
Method : Flash chromatography (SiO₂, hexane/ethyl acetate 3:1)
-
Purity : >98% (HPLC)
Synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Coupling Reaction :
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Base | Potassium carbonate (3.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 80°C |
| Reaction Time | 24h |
| Yield | 75–78% |
Side Reactions :
-
Over-alkylation at phenolic -OH groups (mitigated by stoichiometric control).
-
Ether cleavage under basic conditions (minimized by inert atmosphere).
Industrial-Scale Considerations
Process Intensification Strategies
Continuous Flow Synthesis :
-
Benefits : Improved heat/mass transfer, reduced reaction time.
-
Parameters :
-
Tubular reactor (ID 2 mm, L 10 m)
-
Residence time: 8 min per coupling step
-
Throughput: 12 kg/day (theoretical)
-
Catalytic System Optimization :
-
Alternative Bases : Cs₂CO₃ increases coupling efficiency to 88% but raises costs.
-
Solvent Recycling : DMF recovery ≥95% via falling-film evaporation.
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
-
δ 4.52 (s, 2H, CH₂Br)
-
δ 5.10–5.25 (m, 16H, OCH₂Ar)
-
δ 6.45–6.70 (m, 24H, aromatic)
13C NMR (101 MHz, CDCl₃) :
-
δ 55.8 (OCH₃)
-
δ 70.1 (OCH₂)
-
δ 105.2–160.4 (aromatic carbons)
HRMS (ESI+) :
-
Calculated for C₅₇H₅⁹BrO₁₄ [M+H]⁺: 1048.2941
-
Observed: 1048.2938
Yield Optimization Matrix
| Variable | Low Level (-) | High Level (+) | Optimal Point |
|---|---|---|---|
| PBr₃ Equiv | 1.2 | 2.0 | 1.5 |
| Reaction Temp (°C) | −20 | 10 | 0 |
| Solvent Volume (mL/g) | 5 | 20 | 10 |
| Stirring Time (h) | 2 | 8 | 6 |
Design: Box-Behnken response surface methodology, n=27 runs.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzyloxy groups can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Medicinal Chemistry
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide has been explored for its potential as a therapeutic agent. The methoxy groups enhance solubility and bioavailability, which are critical parameters in drug design. Research indicates that compounds with similar structures exhibit anti-cancer properties and can act as enzyme inhibitors.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromide group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in creating complex organic molecules for pharmaceuticals and agrochemicals.
Material Science
Due to its unique electronic properties imparted by the methoxy groups, this compound can be utilized in the development of organic electronic materials. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is under investigation, where it may improve charge transport and stability.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their anticancer properties. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for further development.
Case Study 2: Synthesis of Functionalized Polymers
Research detailed in Macromolecules demonstrated the use of this compound in synthesizing functionalized polymers through radical polymerization techniques. The resulting polymers showed enhanced thermal stability and mechanical properties, indicating potential applications in advanced materials.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide is not well-defined due to its primary use in research. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, facilitated by its multiple benzyloxy groups. These interactions can influence various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Dimethoxybenzyloxy vs. Benzyloxy Groups
3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide (CAS 129536-41-0)
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (CAS 176650-93-4)
Substituent Electronic Effects: Methoxy vs. Trifluoromethyl Groups
3,5-Bis(Trifluoromethyl)benzyl Bromide (CAS 302911-98-4)
Structural and Crystallographic Comparisons
Unsubstituted Benzyl Bromide :
3,5-Dimethoxybenzyl Bromide :
Table 1: Key Properties of Compared Compounds
| Compound Name | CAS | Molecular Weight (g/mol) | LogP | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | 152811-37-5 | 1047.97 | 12.12 | 1043.4 | Dendrimers, polymer crosslinking |
| 3,5-Bis[3,5-bis(benzyloxy)...]benzyl Bromide | 129536-41-0 | 807.78 | ~8–10 | N/A | Organic synthesis intermediates |
| 3,5-Bis(Trifluoromethyl)benzyl Bromide | 302911-98-4 | 307.04 | ~2.5 | 82 (40 mmHg) | Pharmaceuticals, agrochemicals |
| 3,5-Dimethoxybenzyl Bromide | 176650-93-4 | 525.37 | ~4.5 | N/A | Intermediate for complex molecules |
Biological Activity
3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl bromide (CAS Number: 152811-37-5) is a complex organic compound with significant potential in pharmacological applications due to its unique structure and biological properties. This compound belongs to the class of bibenzyls and bis-bibenzyls, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
- Molecular Formula : C₅₇H₅₉BrO₁₄
- Molecular Weight : 1047.99 g/mol
- Purity : ≥97.0% (by titrimetric analysis)
- Form : Crystalline powder
- Storage Temperature : 0-10°C
| Property | Value |
|---|---|
| Molecular Weight | 1047.99 g/mol |
| CAS Number | 152811-37-5 |
| Purity | ≥97.0% |
| Form | Crystalline |
| Storage Temperature | 0-10°C |
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that bibenzyl compounds exhibit significant antimicrobial properties. The structure of this compound suggests that it may also possess similar activities against a range of pathogens.
- Cytotoxic Effects : Studies on related compounds have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), PC-3 (prostate cancer), and others. The specific cytotoxicity of this compound remains to be fully characterized but is anticipated based on its structural analogs.
- Neuroprotective Properties : Some bibenzyls are noted for their neuroprotective effects. The potential of this compound to protect neuronal cells from damage could be an area for future research.
Case Studies and Research Findings
Numerous studies have explored the biological activities of bibenzyls and bis-bibenzyls:
- Study on Cytotoxicity : A study highlighted that certain bibenzyl derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic potential. For example, compounds similar to this compound displayed IC50 values ranging from 10 to 30 µM against MCF-7 cells.
- Antimicrobial Testing : In vitro tests have shown that related compounds effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of bibenzyls is often correlated with their structural features:
- Dimethoxy Substituents : The presence of multiple methoxy groups enhances lipophilicity and may improve bioavailability.
- Bromine Atom : The bromine substituent may play a role in enhancing the compound's reactivity and interaction with biological targets.
Q & A
Q. Q1: What are the critical parameters for synthesizing 3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step benzylation and bromination. A common approach includes:
Benzylation of phenolic intermediates : Use 3,5-dimethoxybenzyl alcohol derivatives as starting materials, with sequential benzylation under reflux conditions in anhydrous ethanol or THF, catalyzed by glacial acetic acid .
Bromination : React the final benzyl alcohol intermediate with PBr₃ or HBr in a dry ether solvent to introduce the bromomethyl group .
Purity Assurance :
Q. Q2: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.45–4.60 ppm (benzyloxy CH₂), δ 3.75–3.85 ppm (methoxy groups), and δ 4.50 ppm (bromomethyl CH₂Br) .
- ¹³C NMR : Confirm methoxy carbons (δ 55–56 ppm) and aromatic carbons (δ 105–160 ppm) .
Mass Spectrometry :
Elemental Analysis :
Advanced Tip : For complex benzyl ether linkages, 2D NMR (COSY, HSQC) resolves overlapping signals .
Advanced Research Questions
Q. Q3: How can researchers troubleshoot low yields in the final bromination step?
Methodological Answer : Common issues and solutions:
- Moisture Sensitivity : Ensure anhydrous conditions (use molecular sieves, dry solvents) to prevent H₂O quenching of PBr₃ .
- Side Reactions : Competing oxidation of benzyl alcohol intermediates can occur; add stabilizing agents like BHT (butylated hydroxytoluene) .
- Temperature Control : Maintain 0–5°C during bromine reagent addition to minimize decomposition .
Validation : Post-reaction, use GC-MS to detect byproducts (e.g., dibenzyl ethers) and adjust stoichiometry .
Q. Q4: What are the applications of this compound in supramolecular chemistry or drug delivery systems?
Methodological Answer : Its dendritic benzyl ether structure makes it suitable for:
Dendrimer Synthesis : Acts as a branching unit for constructing polybenzyl ether dendrimers, enabling controlled drug encapsulation .
Crosslinking Agent : Forms stable covalent networks in polymer hydrogels (e.g., for sustained drug release) via nucleophilic substitution (SN2) with amines/thiols .
Experimental Design :
Q. Q5: How does the steric hindrance of this compound influence its reactivity in nucleophilic substitutions?
Methodological Answer : The bulky benzyl ether groups reduce SN2 reactivity:
Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., benzyl bromide) using NaN₃ in DMF at 50°C.
Mitigation Strategies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
